molecular formula C7H4BrFN2 B1525363 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-00-3

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525363
CAS No.: 1190320-00-3
M. Wt: 215.02 g/mol
InChI Key: QOJJJMJHXJYYRV-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190320-00-3. It has a molecular weight of 215.02 . It is a solid substance that should be stored at 4°C and protected from light .


Synthesis Analysis

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized, which have shown potent activities against FGFR1, 2, and 3 . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .


Molecular Structure Analysis

The linear formula of this compound is C7H4BrFN2 . The Inchi Code is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives have been synthesized through various methods, including regioselective fluorination and lithium-halogen exchange techniques. These synthesis routes are essential for preparing specific fluorinated pyridine derivatives (Thibault et al., 2003).

  • Docking and QSAR Studies : Docking and quantitative structure–activity relationship (QSAR) studies involving derivatives of this compound, such as 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, have been conducted to analyze the inhibitory activity of these compounds as kinase inhibitors (Caballero et al., 2011).

  • Radiofluorination for Pharmaceuticals : The compound has been used in the development of radiopharmaceuticals. For instance, direct fluorination of pyridine N-oxides, including 3-bromo-4-nitropyridine N-oxide, has shown potential in synthesizing fluoropyridines for pharmaceutical applications (Brugarolas et al., 2016).

Pharmaceutical Research

  • Synthesis of Antitumor Agents : Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity. These compounds have shown significant effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer type (Carbone et al., 2013).

  • Functional Material Development : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored to create new compounds for use in agrochemicals and functional materials. This includes the introduction of amino groups and other modifications to form multidentate agents and podant-type compounds (Minakata et al., 1992).

Fluorescent Chemosensors

  • Fe3+/Fe2+ Sensitivity in Living Cells : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for detecting Fe3+/Fe2+ cations in living cells. This highlights the potential of these compounds in biological and chemical sensing applications (Maity et al., 2018).

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in various cellular processes such as cell proliferation, differentiation, and migration. By inhibiting the activity of these receptors, this compound can modulate these processes, making it a valuable tool in cancer research and therapy .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of the FGFR signaling pathway, which is often dysregulated in various types of cancer . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, this compound can effectively halt the progression of cancer cells and induce cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under exposure to light . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may decrease over time due to potential degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted through the kidneys or further processed in the liver . The interaction of this compound with these enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to diffuse across cell membranes, contributing to its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of this compound within different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it can interact with its target enzymes and receptors . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, such as the nucleus or mitochondria . These localizations can influence the compound’s efficacy and specificity in modulating cellular processes .

Properties

IUPAC Name

3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJJJMJHXJYYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696594
Record name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-00-3
Record name 3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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